molecular formula C13H9Cl2NO2 B6407460 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% CAS No. 1262007-45-3

3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407460
CAS RN: 1262007-45-3
M. Wt: 282.12 g/mol
InChI Key: MCHFCNZLHSUUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3,4-dichlorophenyl)benzoic acid (3-APB) is an organic compound that is widely studied for its biochemical and physiological effects. It is a white crystalline solid that is soluble in water and has a molecular weight of 274.05 g/mol. 3-APB is a potent inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the inflammatory response. It has been used in laboratory experiments to study inflammation, and its potential use in clinical settings is being explored.

Mechanism of Action

3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% inhibits the enzyme phospholipase A2 (PLA2), which is involved in the inflammatory response. PLA2 is responsible for the hydrolysis of phospholipids to form arachidonic acid, which is the precursor of a number of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% prevents the formation of these pro-inflammatory mediators, thus reducing inflammation.
Biochemical and Physiological Effects
3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% has been shown to have anti-inflammatory effects. It has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the inflammatory response. By inhibiting PLA2, 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes, thus reducing inflammation. In addition, 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% has been shown to have neuroprotective effects. It has been shown to reduce the levels of amyloid-beta peptide, a biomarker of Alzheimer’s disease, and to reduce neuronal cell death in models of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% in laboratory experiments is its ability to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the inflammatory response. By inhibiting PLA2, 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes, thus reducing inflammation. The main limitation of using 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% in laboratory experiments is that it is not a selective inhibitor of PLA2 and may affect other enzymes involved in the inflammatory response.

Future Directions

There are a number of potential future directions for the use of 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% in laboratory experiments. These include further research into its anti-inflammatory and neuroprotective effects, as well as its potential use in the treatment of neurological diseases such as Alzheimer’s and Parkinson’s. In addition, 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% could be used in laboratory experiments to study the role of PLA2 in the regulation of blood pressure and to explore the potential use of 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% as an anti-cancer agent. Finally, 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% could be used to study the role of PLA2 in the pathogenesis of other diseases such as asthma and inflammatory bowel disease.

Synthesis Methods

3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 3-amino-benzoic acid with 3,4-dichlorophenol in the presence of sodium hydroxide. This reaction produces 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% in a yield of approximately 95%. Other methods for the synthesis of 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% have been reported, including the reaction of 3-amino-benzoic acid with 3,4-dichlorophenol in the presence of a catalytic amount of zinc chloride, as well as the reaction of 3-amino-benzoic acid with 3,4-dichlorophenol in the presence of an acid catalyst.

Scientific Research Applications

3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% has been used in laboratory experiments to study the inflammatory response. It has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the inflammatory response. 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% has also been used to study the role of PLA2 in the pathogenesis of neurological diseases such as Alzheimer’s and Parkinson’s. In addition, 3-Amino-5-(3,4-dichlorophenyl)benzoic acid, 95% has been used in laboratory experiments to study the role of PLA2 in the regulation of blood pressure.

properties

IUPAC Name

3-amino-5-(3,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHFCNZLHSUUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691249
Record name 5-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262007-45-3
Record name 5-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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